Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside

Description

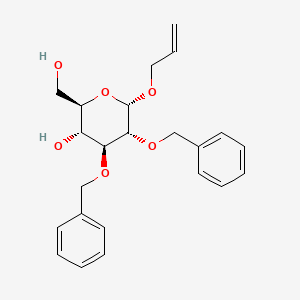

Allyl-2,3-di-O-benzyl-α-D-glucopyranoside is a protected monosaccharide derivative widely used in carbohydrate chemistry as a glycosyl acceptor or intermediate in oligosaccharide synthesis. Its structure features an allyl aglycone and benzyl ether protecting groups at the 2- and 3-hydroxyl positions of the glucose ring, leaving the 4- and 6-hydroxyls available for further functionalization. The allyl group enables versatile post-synthetic modifications, such as Pd-catalyzed deallylation or olefin cross-metathesis, making it a strategic building block in complex glycan assembly .

Synthesis: The compound is typically synthesized via selective benzylation of allyl α-D-glucopyranoside. A common approach involves reacting allyl α-D-glucopyranoside with benzyl bromide in the presence of a strong base (e.g., NaH) in anhydrous solvents like DMF or THF. The 4- and 6-hydroxyls may be temporarily protected (e.g., with a benzylidene acetal) to ensure regioselective benzylation at the 2- and 3-positions .

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-prop-2-enoxyoxan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-2-13-26-23-22(28-16-18-11-7-4-8-12-18)21(20(25)19(14-24)29-23)27-15-17-9-5-3-6-10-17/h2-12,19-25H,1,13-16H2/t19-,20-,21+,22-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNQNMXIMFZLNP-ZQGJOIPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucopyranose followed by selective benzylation and allylation . One common method involves the following steps:

Protection: The hydroxyl groups of D-glucopyranose are protected using a suitable protecting group such as acetyl or benzyl groups.

Benzylation: The protected glucopyranose is then selectively benzylated at positions 2 and 3 using benzyl bromide in the presence of a base like sodium hydride.

Deprotection and Allylation: The protecting groups are removed, and the anomeric hydroxyl group is allylated using allyl bromide in the presence of a base.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted glucopyranosides.

Scientific Research Applications

Medicinal Chemistry

Diagnostic Applications in Infectious Diseases

Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside has been utilized in the synthesis of oligosaccharides that serve as diagnostic agents for leprosy. The compound is integral in the preparation of synthetic glycolipids that mimic the oligosaccharide portion of serologically active glycolipids from Mycobacterium leprae. These synthetic agents are crucial for early-stage diagnostics and for studying monoclonal antibodies specific to the glycolipid .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. The compound has been tested for its efficacy against various bacterial strains, demonstrating potential as a lead compound for developing new antimicrobial agents .

Synthetic Carbohydrate Chemistry

Glycosylation Reactions

this compound serves as a glycosyl donor in stereoselective glycosylation reactions. It has been shown to facilitate the formation of C-glycosides with high stereoselectivity when reacted with C-nucleophiles . This property is particularly valuable in constructing complex oligosaccharides and polysaccharides used in vaccine development and carbohydrate-based therapeutics.

Synthesis of Oligosaccharides

The compound is also employed in synthesizing various oligosaccharides through controlled glycosylation methods. For instance, it can be used to create trisaccharide derivatives that are essential in studying carbohydrate-protein interactions and developing carbohydrate vaccines .

Plant Biology

Growth Regulation

this compound acts as a plant growth regulator that stimulates callus formation in plant tissue cultures. Its auxin-like activity promotes cell division and differentiation, making it useful for agricultural applications and biotechnological advancements in plant propagation .

Data Table: Summary of Applications

Case Study 1: Synthesis of Diagnostic Agents

A study demonstrated the synthesis of an oligosaccharide derived from this compound that mimics the glycolipid from Mycobacterium leprae. This synthetic glycolipid was tested for its ability to elicit an immune response in animal models, confirming its potential as a diagnostic agent for leprosy .

Case Study 2: Antimicrobial Efficacy

Research conducted on various derivatives of this compound revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that could guide further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism . The compound can modulate the activity of glycosidases and glycosyltransferases, affecting the synthesis and degradation of glycoconjugates . Additionally, its structural features allow it to participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2,3-di-O-benzyl-α-D-glucopyranoside

- Structural Differences : Replaces the allyl group with a methyl aglycone.

- Reactivity : The methyl group is less reactive than allyl, limiting its utility in post-synthetic modifications. However, it is more stable under acidic conditions.

- Applications: Primarily used as a glycosyl donor in methylation reactions or as a reference standard in NMR studies .

Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside

- Structural Differences : Additional benzyl group at the 4-position.

- Reactivity: The fully protected 4-OH enhances stability during glycosylation but requires harsher deprotection conditions (e.g., hydrogenolysis).

- Applications : Acts as a key intermediate in branched oligosaccharide synthesis, where multiple protecting groups are necessary .

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside

- Structural Differences : Features a 2-deoxy-2-acetamido group (glucosamine backbone) and benzyl groups at 3- and 6-positions.

- Reactivity: The acetamido group directs glycosylation stereochemistry (β-anomer predominates), while the 6-O-benzyl group influences solubility.

- Applications : Critical in synthesizing N-acetylglucosamine-containing glycans, such as heparin analogs .

Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

- Structural Differences : Acetyl esters replace benzyl ethers.

- Reactivity : Acetyl groups are labile under basic conditions (e.g., Zemplén deacetylation), enabling rapid deprotection. However, they offer less steric hindrance than benzyl groups.

- Applications : Used in enzymatic glycosylation or as a precursor for hydrophilic glycoconjugates .

Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside

- Structural Differences: Benzyl aglycone and β-anomeric configuration.

- Reactivity : The β-configuration alters glycosylation kinetics, often favoring axial attack. The benzyl aglycone is stable but requires catalytic hydrogenation for removal.

- Applications : Common in β-linked oligosaccharide synthesis, such as cellulose fragments .

Research Findings and Strategic Advantages

- Regioselectivity: Allyl-2,3-di-O-benzyl-α-D-glucopyranoside’s 4- and 6-OH positions are often targeted for further glycosylation or phosphorylation, leveraging the steric bulk of benzyl groups to control reactivity .

- Orthogonal Deprotection : The allyl group can be removed selectively without disturbing benzyl ethers, enabling sequential assembly of complex glycans .

- Comparative Stability: Benzyl ethers provide superior stability over acetyl or levulinoyl groups in multi-step syntheses, particularly under acidic or oxidative conditions .

Biological Activity

Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the selective benzylation of the hydroxyl groups on the glucopyranose ring. The initial steps often utilize allyl 3-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside as a key intermediate to produce various derivatives through controlled reactions .

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's structure allows it to disrupt bacterial cell wall synthesis, leading to cell lysis .

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial for combating oxidative stress in biological systems. Reactive oxygen species (ROS) can lead to cellular damage; thus, compounds that can scavenge these radicals are of significant interest. This compound has shown promising results in reducing ROS levels in vitro .

3. Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases and conditions associated with chronic inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a natural preservative in food products .

Case Study 2: Antioxidant Mechanism

A study investigating the antioxidant mechanism of the compound revealed that it effectively reduced lipid peroxidation in cell membranes exposed to oxidative stress. The results showed a decrease in malondialdehyde (MDA) levels, a marker of oxidative damage, suggesting that the compound can protect cellular integrity under oxidative conditions .

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | Concentration Tested | Result |

|---|---|---|---|

| Antimicrobial | Zone of Inhibition | 50 µg/mL | Significant inhibition |

| Antioxidant | DPPH Scavenging | 100 µg/mL | 75% reduction in DPPH |

| Anti-inflammatory | Cytokine Assay | 10 µg/mL | Decreased IL-6 levels |

Q & A

Q. What are the common synthetic routes for preparing Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside?

The synthesis typically involves selective benzylation of hydroxyl groups on the glucose moiety. A key step is the protection of the 2- and 3-hydroxyl positions using benzyl groups, often via benzyl bromide under basic conditions (e.g., NaH in DMF). The allyl group is introduced at the anomeric position through glycosylation with allyl alcohol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O). Purification is achieved via column chromatography, and intermediates are characterized by NMR and mass spectrometry .

Q. How can the regioselectivity of benzylation be optimized during synthesis?

Regioselectivity is controlled using transient protecting groups (e.g., acetates or silyl ethers) to block undesired hydroxyls. Benzylation at the 2- and 3-positions is favored under kinetic conditions (e.g., excess benzyl bromide at 0°C). Monitoring via TLC and quenching reactions at partial conversion can minimize over-substitution. Comparative studies of solvent systems (e.g., DMF vs. THF) and bases (e.g., NaH vs. KOtBu) are critical for reproducibility .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm benzyl and allyl group positions. Key signals include benzyl aromatic protons (δ 7.2–7.4 ppm) and allyl protons (δ 5.8–6.0 ppm for CH₂=CH-). Anomeric proton coupling constants (J ≈ 3–4 Hz) confirm the α-configuration .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+Na]+ expected at m/z 485.2 for C₂₆H₃₀O₆) .

- Polarimetry : Optical rotation ([α]D²⁵) validates stereochemical purity .

Advanced Research Questions

Q. How does the allyl group facilitate downstream applications in glycoconjugate synthesis?

The allyl group serves as a versatile handle for further functionalization via olefin cross-metathesis or radical-mediated reactions. For example, it can be epoxidized for subsequent nucleophilic opening or removed via Pd-catalyzed deallylation to expose a free anomeric hydroxyl for glycosylation . This strategy is critical in synthesizing oligosaccharides or glycoconjugates for drug delivery systems .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Key challenges include:

- Low yields in benzylation steps : Optimize stoichiometry (e.g., 2.5 equiv benzyl bromide per hydroxyl) and use phase-transfer catalysts (e.g., TBAB) .

- Purification complexity : Replace column chromatography with crystallization (e.g., using hexane/EtOAc) for intermediates .

- Stereochemical drift : Maintain anhydrous conditions and avoid prolonged heating to prevent anomerization .

Q. How can computational methods aid in predicting glycosylation outcomes with this compound?

Density functional theory (DFT) calculations model transition states to predict α/β-selectivity during glycosylation. Parameters include solvent effects (e.g., dielectric constant of CH₂Cl₂ vs. toluene) and the influence of neighboring benzyl groups on the nucleophile’s trajectory. Molecular dynamics simulations further assess conformational flexibility of the allyl group in solution-phase reactions .

Q. What are the implications of conflicting NMR data for benzyl-protected intermediates?

Contradictions in benzyl proton integration (e.g., δ 7.2–7.4 ppm) may indicate incomplete protection or side reactions. Resolution strategies:

- Use DEPT-135 NMR to distinguish CH₂ groups from aromatic signals.

- Perform 2D-COSY to confirm coupling between allyl and anomeric protons.

- Compare experimental data with literature values for analogous compounds .

Methodological Considerations

Q. What strategies improve the stability of this compound during storage?

Q. How is this compound utilized in radiopharmaceutical labeling?

The allyl group undergoes (3+2)-cycloaddition with ⁹⁹ᵐTcO₃⁺ cores under mild conditions, enabling radiolabeling for imaging probes. For example, coupling with histidine derivatives or nitroimidazoles generates tumor-targeting agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.